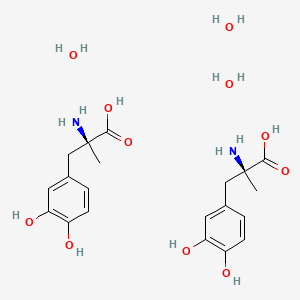

Methyldopa sesquihydrate

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFCISHFRZHKHY-NGQGLHOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020863 | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-08-1 | |

| Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Methyldopa Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a centrally acting sympatholytic agent, has been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women. Its therapeutic effect is not direct but relies on its metabolic conversion within the central nervous system (CNS) to a pharmacologically active metabolite. This technical guide provides a detailed exploration of the molecular and physiological steps that underpin the antihypertensive action of methyldopa, focusing exclusively on its mechanism within the CNS. It consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the core pathways and logical sequences to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action in the CNS

The antihypertensive effect of methyldopa is a classic example of a prodrug strategy, where the administered compound is biologically inactive and requires enzymatic conversion in the body to exert its pharmacological effects. The entire therapeutic action originates from its journey into and subsequent transformation within the central nervous system.

Blood-Brain Barrier Permeation and Metabolic Activation

Methyldopa, being an analog of the large neutral amino acid L-DOPA, is actively transported across the blood-brain barrier (BBB). Once within the CNS, it is taken up by adrenergic neurons. Here, it undergoes a two-step enzymatic conversion that is central to its mechanism:

-

Decarboxylation: Methyldopa is a substrate for the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as dopa decarboxylase. This enzyme removes the carboxyl group from methyldopa to form alpha-methyldopamine.

-

Hydroxylation: Alpha-methyldopamine is then acted upon by the enzyme Dopamine β-hydroxylase (DBH), which hydroxylates the beta-carbon of the side chain to form the active metabolite, alpha-methylnorepinephrine.

This active metabolite, alpha-methylnorepinephrine, is the ultimate effector molecule responsible for the antihypertensive properties of methyldopa.

The Alpha-2 Adrenergic Agonist Hypothesis

The primary and most widely accepted mechanism of action is that alpha-methylnorepinephrine functions as a potent and selective agonist for presynaptic alpha-2 adrenergic receptors (α2-AR) located in the brainstem, particularly within the nucleus tractus solitarius (NTS).

Stimulation of these inhibitory α2-autoreceptors leads to a negative feedback loop that suppresses the firing rate of adrenergic neurons. This inhibition results in a significant reduction in the release of norepinephrine (B1679862) from presynaptic nerve terminals. The consequence of this central action is a decrease in the overall sympathetic outflow from the CNS to the periphery. This reduced sympathetic tone leads to the relaxation of arteriolar smooth muscle, decreasing total peripheral vascular resistance and subsequently lowering arterial blood pressure.[1][2][3][4] Notably, this central mechanism generally reduces blood pressure without significantly affecting heart rate, cardiac output, or renal blood flow, making it particularly useful in patients with renal insufficiency.[1][3][5]

The "False Neurotransmitter" Hypothesis

An earlier, and now considered secondary, proposed mechanism is the "false neurotransmitter" hypothesis.[5] In this model, the newly synthesized alpha-methylnorepinephrine is stored in presynaptic vesicles and released upon neuronal firing, displacing the endogenous neurotransmitter, norepinephrine. As alpha-methylnorepinephrine is a less potent vasoconstrictor at peripheral alpha-1 adrenergic receptors than norepinephrine itself, its release in the periphery would lead to a weaker vasoconstrictive signal and a reduction in blood pressure. While this may contribute to the overall effect, the central α2-agonist action is recognized as the predominant mechanism.

Quantitative Pharmacodynamics

The following tables summarize the available quantitative data regarding the enzymatic conversion of methyldopa and the potency of its active metabolite.

Table 1: Enzymatic Conversion Kinetics

| Enzyme | Substrate | Parameter | Value | Source |

| Aromatic L-amino acid Decarboxylase (DDC) | α-Methyldopa | K_m_ | 45 µM | [6] |

| k_cat_ | 5.68 min⁻¹ | [6] | ||

| Dopamine β-hydroxylase (DBH) | α-Methyldopamine | K_m_, k_cat_ | Not Available |

Table 2: Receptor Potency and Selectivity

| Compound | Receptor Target | Potency / Selectivity Metric | Finding | Source |

| (-)-α-Methylnorepinephrine | α2-Adrenergic Receptors | Relative Potency | 6 times more potent than (-)-norepinephrine | [7] |

| Relative Selectivity | 75 times more selective for α2-receptors over α1-receptors compared to (-)-norepinephrine | [7] |

Note: Specific binding affinities (Ki values) for alpha-methylnorepinephrine at the individual α2A, α2B, and α2C receptor subtypes are not consistently reported in the literature.

Visualizations of Pathways and Processes

Metabolic Activation and Signaling Pathway

The following diagram illustrates the conversion of methyldopa to its active metabolite and its subsequent action on the presynaptic alpha-2 adrenergic receptor.

Logical Flow of Mechanism of Action

This diagram outlines the sequential logic from drug administration to the final physiological outcome.

Key Experimental Protocols

The elucidation of methyldopa's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for two such foundational experimental approaches.

Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is designed to determine the binding affinity (K_i_) of alpha-methylnorepinephrine for α2-adrenergic receptors.

-

Objective: To quantify the affinity of the test ligand (alpha-methylnorepinephrine) for α2-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human α2-adrenergic receptor subtype (e.g., α2A, α2B, or α2C).

-

Radioligand: A high-affinity α2-receptor antagonist, such as [³H]-Rauwolscine or [³H]-Yohimbine, used at a concentration near its dissociation constant (K_d_).

-

Test Ligand: Alpha-methylnorepinephrine, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine (B1677648) or yohimbine.

-

Buffers: Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and ice-cold wash buffer.

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation fluid.

-

-

Methodology:

-

Preparation: Thaw receptor membrane preparations on ice and resuspend in binding buffer. Prepare serial dilutions of alpha-methylnorepinephrine.

-

Assay Setup (in triplicate):

-

Total Binding: Add binding buffer, radioligand, and membrane preparation to wells.

-

Non-specific Binding (NSB): Add non-specific antagonist, radioligand, and membrane preparation to wells.

-

Competition Binding: Add diluted alpha-methylnorepinephrine, radioligand, and membrane preparation to wells.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

-

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the real-time measurement of norepinephrine levels in specific brain regions of a freely moving animal following the administration of methyldopa.

-

Objective: To measure the extracellular concentration of norepinephrine in a target brain region (e.g., hypothalamus or NTS) to assess the effect of methyldopa on neurotransmitter release.

-

Materials:

-

Animal Model: Spontaneously hypertensive rat (SHR) or normotensive control (e.g., Wistar-Kyoto).

-

Surgical Equipment: Stereotaxic apparatus, anesthesia, surgical tools, and guide cannula.

-

Microdialysis Equipment: Microdialysis probe, syringe pump, fraction collector, and connecting tubing.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), typically containing physiological concentrations of salts and glucose.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) optimized for catecholamine analysis.

-

-

Methodology:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the brain region of interest and secure it to the skull. Allow the animal to recover for several days.

-

Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) into collection vials (often containing an antioxidant like perchloric acid) to establish the baseline norepinephrine concentration.

-

Drug Administration: Administer methyldopa to the animal (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Continue collecting dialysate samples at regular intervals for several hours following drug administration.

-

Sample Analysis: Inject a small volume of each dialysate sample into the HPLC-ECD system. The system separates the neurochemicals, and the electrochemical detector quantifies the amount of norepinephrine in each sample based on its oxidation potential.

-

Data Analysis:

-

Generate a standard curve using known concentrations of norepinephrine.

-

Quantify the norepinephrine concentration in each dialysate sample by comparing its peak area to the standard curve.

-

Express the post-treatment norepinephrine levels as a percentage of the pre-treatment baseline to determine the effect of methyldopa over time.

-

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and use histological staining to verify the correct placement of the microdialysis probe.

-

Experimental Workflow Visualization

The following diagram provides a high-level overview of the workflow for the in vivo microdialysis experiment described above.

Conclusion

The central mechanism of action of methyldopa sesquihydrate is a well-defined process involving its bioactivation to alpha-methylnorepinephrine within the CNS. This active metabolite's primary role as a selective agonist at presynaptic alpha-2 adrenergic autoreceptors effectively reduces central sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure. The data and protocols presented herein provide a technical foundation for further research into centrally acting antihypertensives and for the development of novel therapeutics targeting the alpha-2 adrenergic system. Understanding these core principles is essential for professionals engaged in neuroscience, pharmacology, and the development of next-generation cardiovascular therapies.

References

- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. Alpha-2 adrenergic receptor [dl1.en-us.nina.az]

- 4. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate (Methyldopa Sesquihydrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, commonly known as Methyldopa (B1676449), is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1][2] This technical guide focuses on the sesquihydrate form of the L-isomer, the active enantiomer, providing a comprehensive overview of its chemical and physical properties, pharmacological action, and analytical methodologies.

Physicochemical Properties

Methyldopa sesquihydrate is a white to yellowish-white, crystalline powder that is odorless.[3] It is the hydrated form of the L-isomer of alpha-methyldopa.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate | [2] |

| CAS Number | 41372-08-1 | [4] |

| Molecular Formula | C₁₀H₁₃NO₄ · 1.5H₂O | [4] |

| Molecular Weight | 238.24 g/mol | [4] |

| Appearance | White to yellowish-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Slightly soluble in water; Very slightly soluble in ethanol (B145695) (96%); Freely soluble in dilute mineral acids; Practically insoluble in common organic solvents.[1][4][5] | [1][4][5] |

| Specific Rotation [α]D²³ | -4.0 ± 0.5° (c=1 in 0.1N HCl) | [6] |

| UV max (in 0.1N HCl) | 281 nm (ε 2780) | [6] |

| pH of saturated aqueous solution | Approximately 5.0 | [6] |

Table 2: Solubility of Methyldopa in Various Solvents

| Solvent | Mole Fraction Solubility (x) | Temperature (K) | Reference |

| Water | 1.41 x 10⁻⁶ | 278.15 | [7][8] |

| Dimethylformamide (DMF) | 1.35 x 10⁻¹ | 323.15 | [7][8] |

| Dimethyl sulfoxide (B87167) (DMSO) | More soluble than in water | - | [7] |

Pharmacological Properties

Mechanism of Action

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[2] The mechanism involves a two-step enzymatic conversion.

-

Conversion to Alpha-Methyldopamine: Methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase) to form alpha-methyldopamine.

-

Conversion to Alpha-Methylnorepinephrine: Alpha-methyldopamine is then hydroxylated by dopamine (B1211576) β-hydroxylase to yield the active metabolite, alpha-methylnorepinephrine.

Alpha-methylnorepinephrine acts as a selective agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[1] This agonism inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow from the central nervous system. The decreased sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[9][10]

Signaling Pathway

The activation of alpha-2 adrenergic receptors by alpha-methylnorepinephrine initiates an intracellular signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi).

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of racemic methyldopa involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 2-acetylamino propionic acid methyl ester, followed by reduction, deprotection, and purification.[11]

Experimental Workflow for Synthesis and Purification:

A detailed protocol for the resolution of racemic α-methyl-3,4-dihydroxyphenylalanine involves slurrying the racemic mixture in hydrochloric acid, seeding the solution with hydrated L-α-methyl-3,4-dihydroxyphenylalanine, cooling, and aging to precipitate the L-isomer.[12] The final purification to obtain the sesquihydrate is achieved by recrystallization from water.[1][12]

Analytical Methods

A validated method for the separation of methyldopa enantiomers utilizes a teicoplanin aglycone chiral stationary phase.[13]

Table 3: HPLC Method for Chiral Separation of Methyldopa

| Parameter | Condition | Reference |

| Column | Teicoplanin aglycone chiral stationary phase | [13] |

| Mobile Phase | 20mM Ammonium acetate (B1210297) buffer (pH 4.0) : Methanol (20:80, v/v) | [13] |

| Flow Rate | 1.0 mL/min | [13] |

| Column Temperature | 45 °C | [13] |

| Detection | UV at 280 nm | [5] |

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of methyldopa. While detailed experimental parameters can vary, typical analyses are performed in deuterated solvents.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the dihydroxyphenyl ring, the methylene (B1212753) protons, and the methyl protons.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carboxylic acid carbon, the quaternary carbon bearing the amino and methyl groups, the methylene carbon, and the aromatic carbons.

A specific protocol for the simultaneous determination of levodopa, carbidopa, and methyldopa in human serum and pharmaceutical formulations by ¹H NMR has been developed, indicating the feasibility of using NMR for quantitative analysis.[14]

Conclusion

This technical guide provides a foundational understanding of the properties of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate. The provided data on its physicochemical characteristics, mechanism of action, and analytical methodologies serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. Further investigation into detailed synthetic and analytical protocols is encouraged for specific research applications.

References

- 1. alpha-Methyldopa sesquihydrate | 41372-08-1 [chemicalbook.com]

- 2. This compound | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Methyldopa [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 11. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Alpha-Methylnorepinephrine: An In-depth Technical Guide on the Active Metabolite of Methyldopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly during pregnancy, exerts its therapeutic effects not directly but through its active metabolite, alpha-methylnorepinephrine. This technical guide provides a comprehensive overview of the biotransformation of methyldopa, the pharmacological profile of alpha-methylnorepinephrine, and its mechanism of action at central alpha-2 adrenergic receptors. This document synthesizes key quantitative data, details experimental methodologies for preclinical evaluation, and presents visual representations of the underlying molecular and physiological pathways. The information contained herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades.[1] It is a pro-drug that undergoes metabolic conversion in the central nervous system (CNS) to its pharmacologically active form, alpha-methylnorepinephrine.[2][3] This metabolite is a selective agonist for alpha-2 adrenergic receptors, and its action within the brainstem leads to a reduction in sympathetic outflow to the periphery, resulting in decreased arterial blood pressure.[3] Understanding the journey of methyldopa from administration to its ultimate effect as alpha-methylnorepinephrine is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents with similar mechanisms.

Biotransformation of Methyldopa

The conversion of methyldopa to its active form, alpha-methylnorepinephrine, is a two-step enzymatic process that occurs within adrenergic neurons in the CNS.[4]

-

Decarboxylation: Methyldopa, an analog of L-DOPA, is a substrate for the enzyme aromatic L-amino acid decarboxylase (dopa decarboxylase). This enzyme removes the carboxyl group from methyldopa to form alpha-methyldopamine.

-

Beta-Hydroxylation: Alpha-methyldopamine is then acted upon by dopamine (B1211576) beta-hydroxylase, the same enzyme that converts dopamine to norepinephrine (B1679862). This step introduces a hydroxyl group to the beta-carbon of the side chain, yielding alpha-methylnorepinephrine.[4]

A further metabolic step can occur where alpha-methylnorepinephrine is N-methylated by phenylethanolamine N-methyltransferase (PNMT) to form alpha-methylepinephrine, another metabolite with significant biological activity.[5]

Logical Relationship of Methyldopa Metabolism

Pharmacokinetics

While extensive pharmacokinetic data is available for the parent drug, methyldopa, detailed quantitative parameters for its active metabolite, alpha-methylnorepinephrine, are not as well-documented in publicly available literature. The following tables summarize the known pharmacokinetic parameters for methyldopa.

Table 1: Pharmacokinetic Parameters of Methyldopa

| Parameter | Value | Reference |

| Bioavailability | ~25% (oral, variable) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [3] |

| Elimination Half-life (t½) | ~1.5-2 hours | [3] |

| Volume of Distribution (Vd) | 0.23 L/kg | [3] |

| Protein Binding | <15% | [6] |

| Excretion | ~70% renal (as unchanged drug and conjugates) | [3] |

Pharmacodynamics: Adrenergic Receptor Binding Profile

The antihypertensive effect of methyldopa is mediated by the interaction of its active metabolite, alpha-methylnorepinephrine, with adrenergic receptors. This metabolite exhibits a high affinity and selectivity for alpha-2 adrenergic receptors. The following table summarizes the available data on the receptor binding affinities. It is important to note that a complete set of Ki values across all adrenergic receptor subtypes is not consistently reported in the literature; therefore, some data is presented as relative potencies.

Table 2: Adrenergic Receptor Binding Profile of Methyldopa Metabolites

| Ligand | Receptor Subtype | Binding Affinity (Ki) / Potency | Reference |

| alpha-Methylnorepinephrine | alpha-2 | High affinity; more potent than norepinephrine at some alpha-2 subtypes | [4][7] |

| alpha-1 | Lower affinity compared to alpha-2 | [7] | |

| beta-1 | Competes with high potency | [7] | |

| beta-2 | Potent agonist activity | [8] | |

| alpha-Methylepinephrine | alpha-2 | High affinity, comparable to norepinephrine | [5] |

| alpha-1 | Less potent than epinephrine (B1671497) and norepinephrine | [5] | |

| beta | More potent than epinephrine and norepinephrine | [5] | |

| Norepinephrine (for comparison) | alpha-1 | Ki: 330 nM | [9] |

| alpha-2 | Ki: 56 nM | [9] | |

| beta-1 | Ki: 740 nM | [9] |

Mechanism of Action: Central Alpha-2 Adrenergic Agonism

Alpha-methylnorepinephrine acts as a "false neurotransmitter". It is taken up into presynaptic vesicles in central adrenergic neurons, particularly in the nucleus tractus solitarii (NTS) of the brainstem, and is released upon neuronal firing. Once in the synaptic cleft, it stimulates presynaptic alpha-2 adrenergic autoreceptors.

The activation of these Gi protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][10] This reduction in cAMP leads to a decrease in norepinephrine release from the presynaptic neuron. The overall effect is a reduction in sympathetic outflow from the CNS to the peripheral nervous system, leading to vasodilation and a decrease in blood pressure.

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of alpha-methylnorepinephrine for adrenergic receptor subtypes using a competitive radioligand binding assay.

I. Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for alpha-1, [3H]-Clonidine for alpha-2).

-

Alpha-methylnorepinephrine (unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like phentolamine).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

II. Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radioligand.

-

Non-specific Binding: Membranes + radioligand + non-specific binding control.

-

Competitive Binding: Membranes + radioligand + serial dilutions of alpha-methylnorepinephrine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine.

-

Determine the IC50 value (concentration of alpha-methylnorepinephrine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method for assessing the blood pressure-lowering effects of methyldopa in a conscious animal model.

I. Animals and Housing:

-

Male Spontaneously Hypertensive Rats (SHR), age-matched.

-

Standard laboratory housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

II. Surgical Preparation (if using direct measurement):

-

Anesthetize the rat (e.g., with isoflurane).

-

Implant a radiotelemetry device with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring.

-

Allow for a recovery period of at least one week.

III. Drug Administration:

-

Prepare a vehicle control (e.g., saline) and a solution of methyldopa at the desired concentration.

-

Administer the vehicle or methyldopa solution to the rats via oral gavage or intraperitoneal injection.

IV. Blood Pressure Measurement:

-

Direct Method (Telemetry): Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously or at regular intervals before and for several hours after drug administration.

-

Indirect Method (Tail-Cuff):

-

Accustom the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure changes.

-

On the day of the experiment, place the rat in the restrainer and attach the tail-cuff.

-

Measure baseline SBP and HR.

-

Administer the drug and measure SBP and HR at specified time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

V. Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.

-

Compare the responses between the vehicle-treated and methyldopa-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Plot the time-course of the antihypertensive effect.

Conclusion

Alpha-methylnorepinephrine is unequivocally the primary active metabolite responsible for the antihypertensive effects of methyldopa. Its selective agonist activity at central alpha-2 adrenergic receptors provides a clear mechanism for its therapeutic action. While the biotransformation pathway and the qualitative pharmacological effects are well-established, a comprehensive quantitative understanding of the pharmacokinetics of alpha-methylnorepinephrine and its binding affinities across all adrenergic receptor subtypes remains an area for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this important therapeutic agent and to aid in the development of future centrally-acting antihypertensives.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

The Synthesis and Crystallization of Methyldopa Sesquihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization process of Methyldopa (B1676449) Sesquihydrate, a crucial antihypertensive agent. This document details the core chemical transformations, experimental protocols, and data-driven insights to support research, development, and manufacturing activities.

Introduction

Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally acting alpha-2 adrenergic agonist used in the management of hypertension, particularly in pregnant women.[1][2] It is the L-isomer that is pharmacologically active.[3] The drug is typically formulated as a sesquihydrate, which imparts stability to the molecule.[4][5] This guide will explore the prevalent synthetic routes and the critical crystallization process to obtain the desired sesquihydrate form.

Synthesis of Methyldopa

The industrial synthesis of Methyldopa typically involves a multi-step process commencing from readily available precursors. A common and economically viable route starts with 3,4-dimethoxybenzaldehyde (B141060) or a related ketone, proceeds through a racemic intermediate, which is then resolved to isolate the desired L-enantiomer.

Racemic Synthesis of Methyldopa

A widely employed method for the synthesis of racemic methyldopa involves the Strecker synthesis or a hydantoin-based approach, followed by hydrolysis and demethylation.[6]

Experimental Protocol: Synthesis of DL-α-amino-α-(3,4-dimethoxybenzyl)propionitrile

-

In a suitable reactor, dissolve 154.5 g (3.15 mol) of 96-98% sodium cyanide and 160.5 g (3 mol) of ammonium (B1175870) chloride in 2640 mL of 12.2 mol/L ammonia (B1221849) solution at room temperature.[6]

-

Heat the solution to 37°C and, with vigorous stirring, add 582.6 g (3 mol) of 3,4-dimethoxyphenylacetone (B57033) (veratone).[6]

-

Continue stirring for 1 to 1.5 hours, then cool the mixture to 20-25°C, at which point a fine granular product will begin to precipitate.[6]

-

Stir for an additional 3 hours, then cool to 0°C.[6]

-

Isolate the product by suction filtration and wash the filter cake with 800 mL of cold water.[6]

-

Dry the product to obtain DL-α-amino-α-(3,4-dimethoxybenzyl)propionitrile.[6]

| Parameter | Value | Reference |

| Molar Yield | 93.1% | [6] |

| Melting Point | 85-87°C | [6] |

Hydrolysis and Demethylation

The resulting aminonitrile or hydantoin (B18101) intermediate is then subjected to hydrolysis and demethylation to yield racemic methyldopa. This is often achieved using strong acids like hydrobromic acid or a two-step hydrolysis process.[7]

Experimental Protocol: Hydrolysis and Demethylation to Crude Methyldopa

-

Transfer the intermediate from the previous step to a reactor and add 150 mL of 47% aqueous hydrobromic acid.[8]

-

Heat the mixture to approximately 60°C and stir at reflux for 4 hours.[8]

-

Distill off approximately 110 mL of hydrobromic acid under reduced pressure.[8]

-

Filter the solution and concentrate the mother liquor to dryness under reduced pressure.[8]

-

Dissolve the solid residue in cold water and adjust the pH to 4.5 with ammonia in a cold water bath to precipitate the crude product.[8]

-

Filter the white solid and wash with a small amount of cold methylene (B1212753) chloride to yield crude methyldopa.[8]

| Parameter | Value | Reference |

| Crude Yield | 94.7% - 98.5% | [8][9] |

Resolution of Racemic Methyldopa

The resolution of the racemic mixture is a critical step to isolate the pharmacologically active L-isomer. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preferential crystallization.[4][10]

Experimental Protocol: Resolution by Preferential Crystallization

-

Slurry 37 g of racemic α-methyl-3,4-dihydroxyphenylalanine in 100 cc of 1.0 N hydrochloric acid at 35°C.

-

Filter the excess solids to obtain a saturated solution containing 34.6 g of the racemic amino acid.

-

Seed the solution at 35°C with 7 g of hydrated L-α-methyl-3,4-dihydroxyphenylalanine.

-

Cool the mixture to 20°C over 30 minutes and age for one hour at 20°C.

-

Isolate the precipitated solid by filtration, wash twice with 10 cc of cold water, and dry in vacuo.

| Parameter | Value | Reference |

| Product | L-α-methyl-3,4-dihydroxyphenylalanine sesquihydrate | |

| Purity | 100% (by rotation of the copper complex) |

Crystallization of Methyldopa Sesquihydrate

The final step in the manufacturing process is the crystallization of L-methyldopa to obtain the stable sesquihydrate form. This process is crucial for the purity, stability, and handling properties of the final active pharmaceutical ingredient (API).

Purification and Crystallization

The crude L-methyldopa is purified by recrystallization, typically from an aqueous solution.

Experimental Protocol: Purification and Crystallization

-

Take the crude L-methyldopa and add 300 L of 0.1 mol/L dilute hydrochloric acid and 10 kg of activated carbon.[8]

-

Heat and stir the mixture until the methyldopa dissolves completely. Maintain the temperature for 30 minutes.[8]

-

Filter the solution while hot and allow it to cool.[8]

-

Adjust the pH to 4.5 with ammonia to precipitate a large amount of white solid.[8]

-

Filter the solid, rinse with a small amount of cold water, and dry to obtain pure this compound.[8]

| Parameter | Value | Reference |

| Final Yield | 85.0% - 88.5% | [8] |

| Final Purity | 99.6% - 99.7% | [8][9] |

| Form | Sesquihydrate | [4] |

| Appearance | Colorless or almost colorless crystals or white to yellowish-white fine powder | [10] |

| Solubility in Water (25°C) | ~10 mg/mL | [4] |

| pH of Saturated Aqueous Solution | ~5.0 | [4] |

Process Workflows and Diagrams

To visualize the synthesis and crystallization process, the following diagrams illustrate the key stages and transformations.

Caption: Overall workflow for the synthesis and crystallization of this compound.

Caption: Detailed workflow of the final crystallization process for this compound.

Conclusion

The synthesis and crystallization of this compound is a well-established process that requires careful control of reaction conditions and purification steps to ensure the production of a high-purity, stable active pharmaceutical ingredient. The methods outlined in this guide, derived from publicly available literature and patents, provide a solid foundation for researchers and drug development professionals. The provided quantitative data and process workflows offer a practical framework for laboratory-scale synthesis and process optimization for industrial applications. Further research and development may focus on greener synthetic routes and more efficient resolution and crystallization techniques to improve overall process efficiency and environmental impact.

References

- 1. This compound | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyldopa [drugfuture.com]

- 3. US20190290607A1 - Administration of oral methyldopa - Google Patents [patents.google.com]

- 4. CN102531939A - Preparation method of L-methyldopa - Google Patents [patents.google.com]

- 5. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 6. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 7. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]

- 8. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. ghsupplychain.org [ghsupplychain.org]

An In-depth Technical Guide on the Stereoisomerism of Methyldopa and its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a centrally-acting antihypertensive agent, exhibits stereoisomerism that is critical to its pharmacological activity. This technical guide delves into the core principles of Methyldopa's stereochemistry, its mechanism of action, and the differential activities of its isomers. The antihypertensive effect is exclusively attributed to the L-isomer, L-α-methyldopa, which acts as a prodrug. Its therapeutic action is mediated through its active metabolite, (1R,2S)-α-methylnorepinephrine, a potent agonist of central α2-adrenergic receptors. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for assessing stereospecific activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Methyldopa is a structural analog of L-DOPA and has been utilized in the management of hypertension, particularly in pregnant women, for several decades. The presence of a chiral center at the alpha-carbon of the propanoic acid side chain gives rise to two stereoisomers: L-α-methyldopa and D-α-methyldopa. Early pharmacological studies established that the antihypertensive activity resides almost exclusively in the L-isomer. This guide will explore the chemical and pharmacological basis for this stereoselectivity.

Stereoisomerism of Methyldopa

Methyldopa, chemically (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, possesses a single chiral center, resulting in two enantiomers:

-

L-α-methyldopa ((S)-methyldopa): The pharmacologically active isomer.

-

D-α-methyldopa ((R)-methyldopa): The pharmacologically inactive isomer.

The spatial arrangement of the functional groups around the chiral carbon dictates the interaction with stereoselective enzymes and receptors, forming the basis for the observed differences in pharmacological activity.

Pharmacological Activity and Mechanism of Action

The antihypertensive effect of L-methyldopa is not direct but is a consequence of its metabolism to an active form within the central nervous system (CNS).[1] The L-isomer is actively transported into adrenergic neurons in the brainstem.[2]

Metabolic Activation of L-Methyldopa

Once in the CNS, L-methyldopa is metabolized by a two-step enzymatic process:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-methyldopa to (1R,2S)-α-methyldopamine.[2]

-

Hydroxylation: Dopamine β-hydroxylase (DBH) stereospecifically hydroxylates (1R,2S)-α-methyldopamine to form the active metabolite, (1R,2S)-α-methylnorepinephrine.[2]

This active metabolite acts as a "false neurotransmitter."

Interaction with α2-Adrenergic Receptors

(1R,2S)-α-methylnorepinephrine is a potent and selective agonist for presynaptic α2-adrenergic receptors in the brainstem.[2] Stimulation of these receptors inhibits the release of norepinephrine (B1679862) from adrenergic neurons, leading to a decrease in sympathetic outflow from the CNS to the periphery.[3] This reduction in sympathetic tone results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[3]

Quantitative Pharmacological Data

Table 1: Binding Affinities (Ki) of L-α-Methyldopa Metabolites for Adrenergic Receptors in Rat Forebrain

| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |

| (-)-erythro-α-methylnorepinephrine | 1,200 | 1.3 |

| (-)-threo-α-methylnorepinephrine | 3,300 | 110 |

| (+/-)-α-methyldopamine | 15,000 | 2,100 |

Data sourced from a study on the differential competition of L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain.

Table 2: In Vivo Antihypertensive Effect of L-Methyldopa in Spontaneously Hypertensive Rats (SHR)

| Treatment | Dose | Route | Mean Arterial Pressure Reduction (mmHg) |

| L-Methyldopa | 200 mg/kg/day | Intragastric Infusion | Significant reduction from control |

| L-Methyldopa | 5 g/L in drinking water (15 days) | Oral | 18.4 (from 176.2 to 157.8) |

Data compiled from studies on the effects of continuous infusion and long-term oral administration of methyldopa in SHR.[4][5]

Experimental Protocols

In Vivo Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive effects of Methyldopa stereoisomers in a conscious rat model.

Objective: To measure the effect of L-α-methyldopa and D-α-methyldopa on mean arterial pressure (MAP) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (male, 12-16 weeks old)

-

L-α-methyldopa and D-α-methyldopa

-

Vehicle (e.g., sterile water or saline)

-

Telemetry system for blood pressure monitoring (e.g., Data Sciences International) or tail-cuff plethysmography system

-

Anesthetics (e.g., isoflurane (B1672236) for surgery)

-

Surgical instruments

-

Catheters (for telemetry implantation)

-

Analgesics for post-operative care

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Surgical Implantation of Telemetry Transmitters (if applicable):

-

Anesthetize the rat using isoflurane.

-

Make a midline abdominal incision to expose the abdominal aorta.

-

Carefully insert the catheter of the telemetry transmitter into the aorta and secure it.

-

Place the body of the transmitter in the abdominal cavity.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics and allow the animal to recover for at least 7 days.

-

-

Drug Preparation: Prepare fresh solutions or suspensions of L-α-methyldopa and D-α-methyldopa in the chosen vehicle on the day of the experiment.

-

Drug Administration:

-

Divide the animals into three groups: Vehicle control, L-methyldopa, and D-methyldopa.

-

Administer the compounds or vehicle via oral gavage or intraperitoneal injection at the desired dose.

-

-

Blood Pressure Monitoring:

-

Telemetry: Record baseline blood pressure for at least 24 hours before drug administration. Continuously monitor and record blood pressure and heart rate for a specified period (e.g., 24-48 hours) after administration.

-

Tail-Cuff Method: Acclimate the rats to the restraining device for several days before the experiment. Measure systolic blood pressure at baseline and at various time points after drug administration.

-

-

Data Analysis: Calculate the change in mean arterial pressure from baseline for each group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a method to determine the binding affinity of Methyldopa's metabolites to α2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of (-)-erythro-α-methylnorepinephrine for the α2-adrenergic receptor using a competitive radioligand binding assay.

Materials:

-

Rat forebrain tissue (source of α2-adrenergic receptors)

-

[3H]-Clonidine (radioligand)

-

(-)-erythro-α-methylnorepinephrine (unlabeled competitor)

-

Clonidine (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of [3H]-clonidine.

-

A fixed amount of membrane protein.

-

Increasing concentrations of the unlabeled competitor, (-)-erythro-α-methylnorepinephrine.

-

For non-specific binding determination, a separate set of tubes containing a high concentration of unlabeled clonidine.

-

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Stereoisomers of Methyldopa.

References

- 1. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A comparative study of methyldopa and labetalol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

In-Vitro Pharmacology of Methyldopa and its Metabolites on Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyldopa (B1676449), a widely utilized antihypertensive agent, functions as a prodrug, exerting its therapeutic effects through its active metabolites. This technical guide delves into the in-vitro interactions of methyldopa and its principal metabolites—α-methylnorepinephrine, α-methyldopamine, and α-methylepinephrine—with adrenergic receptors. It has been established that the primary mechanism of action involves the selective agonism of α2-adrenergic receptors by α-methylnorepinephrine, leading to a reduction in sympathetic outflow. This document provides a comprehensive overview of the binding affinities and functional potencies of these compounds, detailed experimental protocols for their in-vitro assessment, and a visualization of the key signaling pathways involved.

Introduction

Methyldopa has been a cornerstone in the management of hypertension for decades. Its pharmacological activity is not intrinsic but is dependent on its conversion to active metabolites within the central nervous system.[1][2] These metabolites, structurally similar to endogenous catecholamines, interact with adrenergic receptors, thereby modulating sympathetic nervous system activity. Understanding the precise in-vitro pharmacology of these metabolites is crucial for a complete comprehension of methyldopa's therapeutic profile and for the development of novel, more selective antihypertensive agents. This guide synthesizes available in-vitro data to provide a detailed resource for researchers in pharmacology and drug development.

Binding Affinity of Methyldopa and its Metabolites at Adrenergic Receptors

The interaction of methyldopa and its metabolites with α1, α2, and β-adrenergic receptors has been characterized primarily through competitive radioligand binding assays. These studies reveal a distinct selectivity profile for the active metabolite, α-methylnorepinephrine.

Table 1: Competitive Binding Affinities (Ki) of Methyldopa and its Metabolites for Adrenergic Receptors

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| Methyldopa | α1 | [3H]WB-4101 | Rat Brain | >10,000 | [3] |

| α2 | [3H]Clonidine | Rat Brain | >10,000 | [3] | |

| (-)-erythro-α-Methylnorepinephrine | α2 | [3H]Clonidine | Rat Forebrain | High Affinity | [4] |

| (-)-erythro-α-Methylepinephrine | α2 | [3H]Clonidine | Rat Forebrain | High Affinity | [4] |

| (+/-)-α-Methyldopamine | α1, α2, β | [3H]Prazosin, [3H]Clonidine, [3H]Dihydroalprenolol | Rat Forebrain | Low Potency | [4][5] |

| α-Methylnorepinephrine | α2 | Not Specified | Not Specified | Potent | [6] |

Note: "High Affinity" and "Low Potency" are reported as qualitative descriptors in the cited literature where specific Ki values were not provided.

The data clearly indicates that methyldopa itself has a very low affinity for both α1 and α2-adrenergic receptors.[3] The primary active metabolite, (-)-erythro-α-methylnorepinephrine, along with (-)-erythro-α-methylepinephrine, demonstrates a high affinity for α2-adrenergic receptors, which is central to the drug's mechanism of action.[4] In contrast, α-methyldopamine is a less potent ligand at all adrenergic receptors studied.[4][5] Furthermore, studies have shown that (-)-methylnorepinephrine is significantly more potent and selective for α2-adrenergic receptors compared to norepinephrine.[6]

Functional Potency of Methyldopa Metabolites

Functional assays are essential to characterize the biological response elicited by ligand-receptor interactions. For methyldopa's metabolites, these assays have focused on their agonist activity at α2-adrenergic receptors, a G-protein coupled receptor that signals through the Gi pathway to inhibit adenylyl cyclase.

Table 2: Functional Potency (EC50) of α-Methylnorepinephrine

| Assay | Biological Effect | Tissue/Cell Source | EC50 (µM) | Reference |

| Adenylyl Cyclase Inhibition | Inhibition of Adenylyl Cyclase | Rat Renal Cortex | 5.1 ± 1.8 | [7] |

| Electrophysiology | Hyperpolarization | Amphibian Sympathetic Ganglia | 0.31 | [8] |

| Melanocyte Function | Reversal of MSH-induced darkening | Frog Skin | 10x more potent than norepinephrine | [9][10] |

These functional studies corroborate the binding data, demonstrating that α-methylnorepinephrine is a potent agonist at α2-adrenergic receptors, leading to downstream cellular effects such as the inhibition of adenylyl cyclase and cellular hyperpolarization.[7][8]

Detailed Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of methyldopa's metabolites for adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds (methyldopa metabolites) for α1, α2, and β-adrenergic receptors.

Materials:

-

Membrane Preparation: Crude synaptic membranes from rat cerebral cortex or other suitable tissue expressing the target receptors.

-

Radioligands:

-

α1-receptors: [3H]Prazosin or [3H]WB-4101

-

α2-receptors: [3H]Clonidine or [3H]Yohimbine

-

β-receptors: [3H]Dihydroalprenolol

-

-

Test Compounds: Methyldopa, α-methylnorepinephrine, α-methyldopamine, α-methylepinephrine.

-

Non-specific Binding Control: Phentolamine (for α-receptors), Propranolol (for β-receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Workflow:

Adenylyl Cyclase Inhibition Assay

This protocol describes a method to determine the functional potency (EC50) of α-methylnorepinephrine in inhibiting adenylyl cyclase activity.

Objective: To measure the dose-dependent inhibition of forskolin-stimulated adenylyl cyclase activity by α-methylnorepinephrine.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: α-methylnorepinephrine.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA-based).

-

Plate Reader.

Workflow:

Signaling Pathways

The antihypertensive effect of methyldopa is primarily mediated by the action of its metabolite, α-methylnorepinephrine, on central α2-adrenergic receptors. These are Gi-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal firing.

Metabolic Conversion of Methyldopa

Methyldopa undergoes a two-step enzymatic conversion to its active form, α-methylnorepinephrine.

α2-Adrenergic Receptor Signaling Cascade

Activation of the α2-adrenergic receptor by α-methylnorepinephrine triggers a Gi-protein-mediated signaling pathway.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alpha-adrenergic inhibition of renal cortical adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate in Animal Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenesis studies of alpha-methyldopa sesquihydrate conducted in animal models. The primary focus of this document is the comprehensive two-year bioassay performed by the National Toxicology Program (NTP), which remains the most definitive investigation into the long-term carcinogenic potential of this compound. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in drug development and toxicology.

Executive Summary

Extensive carcinogenesis bioassays of alpha-methyldopa sesquihydrate have been conducted in rodent models to evaluate its potential cancer-causing effects. The most comprehensive of these was a series of studies by the U.S. National Toxicology Program (NTP). The findings from these studies concluded that there was no evidence of carcinogenic activity in male or female F344/N rats. In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in males, based on a marginal increase in uncommon kidney tumors, and no evidence of carcinogenic activity in females.[1][2] This guide will delve into the specifics of these findings and the methodologies used to obtain them.

Introduction to alpha-Methyldopa

Alpha-methyldopa is a centrally-acting antihypertensive agent.[3][4] Its therapeutic effect is primarily due to its metabolism to alpha-methylnorepinephrine in the central nervous system. This metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure.[3][4][5][6] Given its widespread and long-term use in the management of hypertension, a thorough assessment of its carcinogenic potential is of significant public health interest.

Core Carcinogenesis Bioassay: NTP Technical Report 348

The cornerstone of our understanding of alpha-methyldopa's carcinogenic potential comes from the NTP Technical Report 348, "Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies)".[7][8]

Experimental Protocols

The NTP studies followed a standardized protocol for long-term carcinogenesis bioassays. The key elements of the experimental design are detailed below.

Experimental Workflow for NTP Carcinogenesis Bioassay

-

Animal Models :

-

Rats : F344/N rats.

-

Mice : B6C3F1 mice.

-

Groups of 50 animals of each sex per dose group and control.

-

-

Administration :

-

The route of administration was via feed, chosen to mimic the primary route of human exposure.

-

The studies were conducted for a duration of 104 weeks (2 years).[2]

-

-

Dose Levels :

-

Dose levels for the 2-year studies were determined based on preceding 14-day and 13-week studies.

-

Rats : 0 (control), 3,100, and 6,300 ppm in the feed.

-

Mice : 0 (control), 6,300, and 12,500 ppm in the feed.[2]

-

-

Observations and Examinations :

-

Animals were observed twice daily for clinical signs of toxicity.

-

Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.

-

Complete necropsies were performed on all animals.

-

Comprehensive histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions.

-

Quantitative Data Summary

The following tables summarize the incidence of neoplasms in the 2-year studies.

Table 1: Survival and Body Weights of Rats in the 2-Year Feed Study

| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |

| Male | 0 (Control) | 56 | 400 |

| 3,100 | 52 | 380 | |

| 6,300 | 54 | 365 | |

| Female | 0 (Control) | 70 | 290 |

| 3,100 | 68 | 275 | |

| 6,300 | 58 | 260 |

Table 2: Incidence of Key Neoplasms in F344/N Rats

| Organ System | Neoplasm | Male Rats | Female Rats |

| Control / Low / High | Control / Low / High | ||

| Adrenal Medulla | Pheochromocytoma (benign) | 10/50 / 8/50 / 7/50 | 4/50 / 3/50 / 2/50 |

| Pituitary Gland | Adenoma | 15/50 / 12/50 / 10/50 | 25/50 / 20/50 / 22/50 |

| Testes | Interstitial Cell Adenoma | 40/50 / 38/50 / 35/50 | N/A |

Statistical analysis of the tumor incidence data for rats showed no significant increase in any tumor type in the dosed groups compared to the control groups.

Table 3: Survival and Body Weights of Mice in the 2-Year Feed Study

| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |

| Male | 0 (Control) | 88 | 40 |

| 6,300 | 84 | 38 | |

| 12,500 | 78 | 35 | |

| Female | 0 (Control) | 84 | 35 |

| 6,300 | 80 | 33 | |

| 12,500 | 76 | 31 |

Table 4: Incidence of Key Neoplasms in B6C3F1 Mice

| Organ System | Neoplasm | Male Mice | Female Mice |

| Control / Low / High | Control / Low / High | ||

| Kidney | Tubular Cell Adenoma | 0/50 / 1/50 / 2/50 | 0/50 / 0/50 / 0/50 |

| Liver | Hepatocellular Adenoma | 10/50 / 12/50 / 11/50 | 3/50 / 2/50 / 4/50 |

| Lung | Alveolar/Bronchiolar Adenoma | 8/50 / 7/50 / 9/50 | 5/50 / 6/50 / 4/50 |

Metabolic and Signaling Pathways

Understanding the metabolic fate and mechanism of action of alpha-methyldopa is crucial for interpreting the toxicological findings.

Metabolic Pathway of alpha-Methyldopa

Alpha-methyldopa is a prodrug that undergoes metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves its conversion to alpha-methylnorepinephrine.

Metabolic Conversion of alpha-Methyldopa

Signaling Pathway: Mechanism of Action

The active metabolite, alpha-methylnorepinephrine, acts as a "false neurotransmitter." It stimulates central alpha-2 adrenergic receptors, which are inhibitory, leading to a reduction in sympathetic nerve impulses from the brain to the peripheral circulatory system.

Alpha-2 Adrenergic Receptor Signaling

Discussion and Conclusions

The comprehensive 2-year bioassays in rats and mice provide the primary evidence regarding the carcinogenic potential of alpha-methyldopa sesquihydrate.

-

In F344/N rats , there was no evidence of carcinogenic activity in either males or females at the doses tested. The observed incidences of common age-related tumors, such as pituitary adenomas and testicular interstitial cell adenomas, were not increased by the administration of alpha-methyldopa.

-

In female B6C3F1 mice , there was no evidence of carcinogenic activity.

References

- 1. Methyldopa sesquihydrate | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abstract for TR-348 [ntp.niehs.nih.gov]

- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 5. Methyldopa - Wikipedia [en.wikipedia.org]

- 6. biolife-publisher.it [biolife-publisher.it]

- 7. Full text of "NTP technical report on the toxicology and carcinogenesis studies of alpha-Methyldopa sesquihydrate (CAS no. 41372-08-1) in F344/N rats and B6C3F1 mice (feed studies)" [archive.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Pharmacokinetics and Metabolism of Methyldopa Sesquihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, has long been a cornerstone in the management of hypertension, particularly in pregnant women.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of methyldopa sesquihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this important antihypertensive agent.

Physicochemical Properties

This compound is the L-isomer of alpha-methyldopa, chemically described as levo-3-(3,4-dihydroxyphenyl)-2-methylalanine sesquihydrate. It is a white to yellowish-white, odorless, fine powder.[3]

Pharmacokinetics

The disposition of methyldopa in the body is characterized by variable absorption, wide distribution, extensive metabolism, and primarily renal excretion.

Absorption

Oral absorption of methyldopa is incomplete and exhibits significant inter-individual variability.[4][5] Following oral administration, the bioavailability of methyldopa averages approximately 25%, with a reported range of 8% to 62%.[4][6] Peak plasma concentrations are typically reached within 2 to 4 hours.[7]

Distribution

Methyldopa is distributed throughout the body and is capable of crossing the blood-brain barrier to exert its effects on the central nervous system.[8] It is less than 15% bound to plasma proteins.[4] In contrast, its primary metabolite, methyldopa-O-sulfate, exhibits a higher protein binding of approximately 50%.[4] The apparent volume of distribution for methyldopa is approximately 0.6 L/kg.[4]

Metabolism

Methyldopa is extensively metabolized, primarily in the liver and intestines.[3] The antihypertensive effect of methyldopa is attributed to its conversion to the active metabolite, alpha-methylnorepinephrine.[8] This biotransformation occurs through a two-step process involving aromatic L-amino acid decarboxylase (LAAD) and dopamine (B1211576) beta-hydroxylase (DBH).[3]

The major known urinary metabolites of methyldopa include:

-

alpha-methyldopa mono-O-sulfate

-

3-O-methyl-alpha-methyldopa

-

3,4-dihydroxyphenylacetone

-

alpha-methyldopamine

-

3-O-methyl-alpha-methyldopamine and their conjugates.[3]

Excretion

Methyldopa and its metabolites are primarily excreted by the kidneys.[8] Approximately 70% of the absorbed drug is eliminated in the urine as methyldopa and its mono-O-sulfate conjugate.[3] The elimination of methyldopa follows a biphasic pattern after intravenous administration, with an initial rapid phase (alpha-phase) and a slower second phase (beta-phase).[4] The plasma half-life of methyldopa is approximately 105 minutes.[3] Renal clearance in individuals with normal renal function is about 130 mL/min.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of methyldopa.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | Mean: 25% (Range: 8% - 62%) | [4][6] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [7] |

| Plasma Half-life (t½) | 105 minutes | [3] |

| Apparent Volume of Distribution (Vd) | 0.6 L/kg | [4] |

| Plasma Protein Binding | < 15% | [4] |

| Renal Clearance | ~130 mL/min | [3] |

Table 1: Key Pharmacokinetic Parameters of Methyldopa

| Metabolite | Plasma Protein Binding |

| Methyldopa-O-sulfate | ~50% |

| Table 2: Plasma Protein Binding of Major Methyldopa Metabolite |

Experimental Protocols

A General Protocol for a Human Pharmacokinetic Study of Methyldopa

This protocol outlines a typical design for a single-dose, crossover pharmacokinetic study of an oral methyldopa formulation in healthy volunteers.

4.1.1. Study Design:

-

Design: Open-label, randomized, two-period, crossover, single-dose.

-

Subjects: Healthy adult volunteers.

-

Treatment: Single oral dose of this compound (e.g., 250 mg tablet).

-

Washout Period: A sufficient washout period (e.g., 7 days) between treatment periods.

4.1.2. Blood Sampling:

-

Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours) post-dose.

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4.1.3. Urine Collection:

-

Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-36 hours) post-dose.

-

The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.

4.1.4. Bioanalytical Method:

-